Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound that falls within the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The benzimidazole nucleus is a common motif in pharmacologically active compounds, and modifications to this core structure have led to a variety of derivatives with significant biological properties, including anticancer, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by functionalization at various positions on the ring. For instance, a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines . Another example includes the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which was synthesized using a nitro reductive cyclization method . These methods highlight the versatility of synthetic approaches in creating a wide array of benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was determined, revealing the precise geometry of the molecule . Additionally, density functional theory (DFT) calculations can be used to predict and compare the molecular geometry and vibrational frequencies of these compounds with experimental data .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of the imidazole ring allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the molecule. For instance, the derivatization of carboxylic acids using benzimidazole-based reagents has been developed for high-performance liquid chromatography (HPLC) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by the nature of the substituents on the benzimidazole core. The fluorescent properties of certain benzimidazole derivatives have been explored, with some showing potential as fluorescence sensors for chemicals like benzaldehyde . Additionally, the distribution coefficients of these compounds in various solvent systems can affect their biological activity and pharmacokinetics .
Scientific Research Applications
Crystal Structure Studies
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related compound, has been studied for its crystal and molecular structures. This research is significant as it was a byproduct in the synthesis of an antitubercular agent, showing the compound's relevance in the development of pharmaceuticals (Richter et al., 2023).
Antimicrobial Applications
Novel benzimidazole–oxadiazole hybrid molecules, including 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids, have shown promising antimicrobial properties. These compounds exhibit potent anti-tubercular activity, indicating their potential in addressing bacterial infections (Shruthi et al., 2016).
Corrosion Inhibition
1H-benzo[d]imidazole derivatives have been researched for their corrosion inhibition abilities, particularly for protecting mild steel in acidic environments. This application is significant in industries where metal corrosion is a major concern (Ammal et al., 2018).
Anticancer Research
Compounds like methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and evaluated for their antitumor properties. This research contributes to the ongoing search for effective cancer therapies (Abonía et al., 2011).
Synthetic Methodologies
Research into efficient synthetic methods for related benzimidazole compounds is also significant. Methods like microwave-assisted synthesis demonstrate advancements in producing these compounds more effectively, which is crucial for pharmaceutical and industrial applications (Jagadeesha et al., 2023).
Environmental Studies
Related benzotriazoles, used as corrosion inhibitors, have been studied for their biodegradation pathways in the environment. Understanding the environmental impact of these chemicals is crucial for assessing their safe use (Huntscha et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for “Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate” were not found, it is worth noting that imidazole compounds have been used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
methyl 1-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-5-7(10(13)14-2)3-4-9(8)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFGEOBNHODCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359479 | |
Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
131020-36-5 | |
Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131020-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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